The synthesis of Acetamide, N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL] typically involves several steps that may include:
Technical details of these methods may vary based on the desired yield and purity of the final product. Specific reagents and conditions (such as temperature and solvent) will influence the efficiency and outcome of each reaction step .
The molecular structure of Acetamide, N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL] can be represented using various chemical notation systems:
O=C(NC(=O)C)C1=CC=C(C=C1)C(=O)N2C(=O)C(C(C2=O)C)N=C(N)C
InChI=1S/C23H24N4O6/c24-20(27)13(25)16(8-4-5-9-17(16)23(25)30)24-19(11-10-15(26(31)32)12-18(19)21(28)14-6-2-1-3-7-14/h1-12H,(H,24,27)
The compound features multiple rings and functional groups that contribute to its chemical properties. The presence of dioxo groups indicates potential reactivity in various chemical environments .
Acetamide derivatives are known to participate in several chemical reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for Acetamide derivatives often involves interactions with biological targets such as enzymes or receptors. For instance:
These interactions can lead to pharmacological effects such as sedation or anxiolysis by altering neurotransmitter levels or receptor activity .
Key physical and chemical properties of Acetamide include:
Property | Value |
---|---|
Molecular Weight | 428.46 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
The compound's solubility in organic solvents makes it suitable for various applications in organic synthesis and pharmaceutical formulations .
Acetamide derivatives have several scientific uses:
These applications highlight the importance of Acetamide in both research and industrial settings .
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8